N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine
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Overview
Description
N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine is a compound that belongs to the class of N-protected amino acids. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group in organic synthesis to prevent unwanted reactions at the amino group during chemical transformations. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine typically involves the protection of the amino group of L-isoleucine with the Boc group, followed by coupling with L-glutamine. The Boc protection is achieved by reacting L-isoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The protected L-isoleucine is then coupled with L-glutamine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine undergoes various chemical reactions, including:
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or EDC.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane, HCl in methanol, or oxalyl chloride in methanol.
Coupling: DCC or EDC in the presence of NHS or HOBt in solvents like THF or acetonitrile.
Major Products Formed
Scientific Research Applications
N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research in biochemistry and molecular biology.
Material Science: Applied in the synthesis of peptide-based materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during chemical transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation . The molecular targets and pathways involved depend on the specific application and the nature of the peptides or biomolecules synthesized using this compound .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butoxycarbonyl)-L-tyrosyl-L-methionylglycine
- N,N,N-Tris(tert-butoxycarbonyl)-L-arginine
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine is unique due to its specific combination of L-isoleucine and L-glutamine, which imparts distinct properties and reactivity. The Boc protection provides stability during synthesis, making it a valuable intermediate in peptide synthesis and other applications requiring selective protection and deprotection of functional groups .
Biological Activity
N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine (Boc-Ile-Gln) is a synthetic derivative of the amino acids isoleucine and glutamine, protected by a tert-butoxycarbonyl (Boc) group. This compound is of significant interest in biochemical research due to its potential applications in drug development, particularly in the fields of immunology and metabolism. This article explores the biological activity of Boc-Ile-Gln, including its mechanisms of action, effects on cellular processes, and implications for therapeutic use.
Boc-Ile-Gln is synthesized through standard peptide coupling techniques, where the Boc group serves as a protective moiety to enhance stability and solubility. The synthesis typically involves the following steps:
- Protection of Glutamine : The amino group of glutamine is protected using Boc anhydride.
- Coupling with Isoleucine : The protected glutamine is then coupled with isoleucine using a coupling agent such as DCC (dicyclohexylcarbodiimide).
- Deprotection : Finally, the Boc group can be removed under acidic conditions to yield the free amino acid.
Immunomodulatory Effects
Boc-Ile-Gln exhibits notable immunomodulatory properties that are essential for various physiological processes:
- Lymphocyte Proliferation : Research indicates that glutamine derivatives like Boc-Ile-Gln can enhance lymphocyte proliferation, which is critical during immune responses. Glutamine serves as a vital nutrient for lymphocytes, influencing their growth and function .
- Cytokine Production : The compound has been shown to modulate cytokine production in immune cells. For instance, it can reduce pro-inflammatory cytokines while promoting anti-inflammatory responses, thereby playing a role in managing inflammatory conditions such as inflammatory bowel disease (IBD) .
Metabolic Functions
The metabolic role of Boc-Ile-Gln extends beyond immune modulation:
- Protein Synthesis : Glutamine derivatives stimulate protein synthesis and inhibit proteolysis in enterocytes, supporting gut health and integrity .
- Energy Metabolism : As a preferred fuel source for rapidly dividing cells, Boc-Ile-Gln supports energy metabolism in tissues such as the intestines and immune cells .
Case Studies and Research Findings
Several studies have evaluated the biological activity of glutamine derivatives, including Boc-Ile-Gln:
- Study on Cytokine Modulation :
- Impact on Muscle Recovery :
- Glutamine and Gut Health :
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Study/Trial | Focus | Findings |
---|---|---|
Clinical Trial 1 | Cytokine Modulation | Decreased TNF-α and IL-6; increased IL-10 |
Clinical Trial 2 | Muscle Recovery | Reduced muscle soreness; improved recovery |
Animal Study | Gut Health | Restored intestinal barrier function; reduced permeability |
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O6/c1-6-9(2)12(19-15(24)25-16(3,4)5)13(21)18-10(14(22)23)7-8-11(17)20/h9-10,12H,6-8H2,1-5H3,(H2,17,20)(H,18,21)(H,19,24)(H,22,23)/t9-,10-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHBBLAAKUFQTQ-NHCYSSNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.